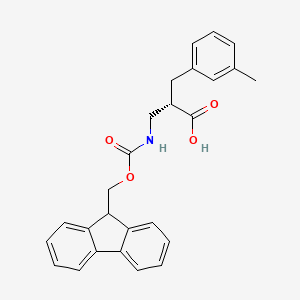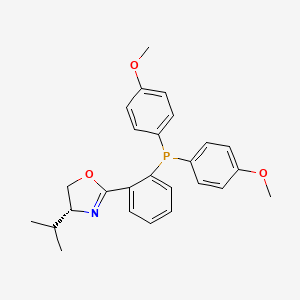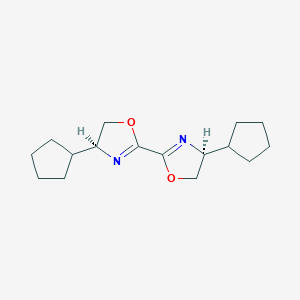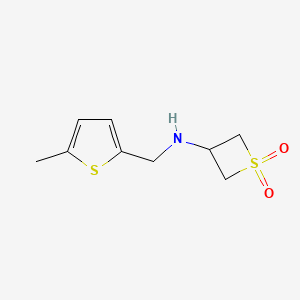
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, a sulfur-containing four-membered ring, with a methylthiophenyl group and an amino group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel antimicrobial or anticancer agents.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide exerts its effects is not well-documented. its interactions with biological molecules likely involve the sulfur atom in the thietane ring and the amino group, which can form hydrogen bonds or coordinate with metal ions. These interactions may affect molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietane: The parent compound of the thietane ring system.
3-((5-Methylhexan-2-yl)amino)thietane 1,1-dioxide: A structurally similar compound with a different substituent on the amino group.
Thiophene Derivatives: Compounds containing the thiophene ring, which share some structural similarities with the thietane ring.
Uniqueness
3-(((5-Methylthiophen-2-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both the thietane ring and the methylthiophenyl group
Eigenschaften
Molekularformel |
C9H13NO2S2 |
|---|---|
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
N-[(5-methylthiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H13NO2S2/c1-7-2-3-9(13-7)4-10-8-5-14(11,12)6-8/h2-3,8,10H,4-6H2,1H3 |
InChI-Schlüssel |
ZEKZNSJQAZPMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CNC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
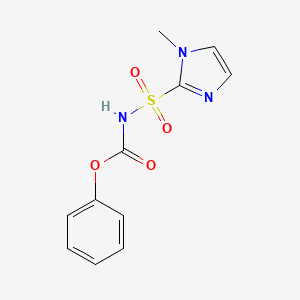
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
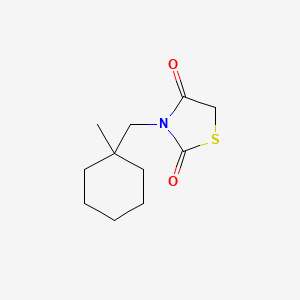
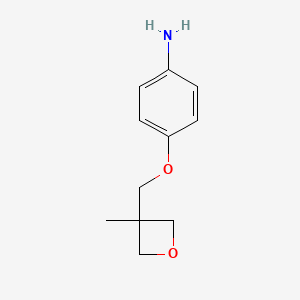
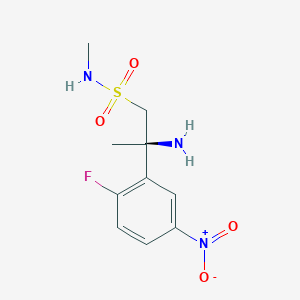
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
